(R)-tert-Butyl 3-[2-(dimethylamino)acetamido]piperidine-1-carboxylate
Overview
Description
“®-tert-Butyl 3-[2-(dimethylamino)acetamido]piperidine-1-carboxylate” is a compound that belongs to the piperidine chemical family . Piperidines are structural components of piperine, which is a plant extract from the genus Piper, or pepper . They are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Scientific Research Applications
1. Synthesis of Piperidine Derivatives
(R)-tert-Butyl 3-[2-(dimethylamino)acetamido]piperidine-1-carboxylate is utilized in the synthesis of various piperidine derivatives. For instance, the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi and iodides of protected alcohols leads to the formation of tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates. These compounds, under specific conditions, undergo cyclization into cis-isomers of N-Boc piperidine derivatives fused with oxygen heterocycles (Moskalenko & Boev, 2014).
2. Asymmetric Synthesis of Nociceptin Antagonists
The compound plays a role in the efficient and practical asymmetric synthesis of nociceptin antagonists. Key steps in this synthesis include diastereoselective reduction and efficient isomerization from cis-substituted to trans-substituted piperidine (Jona et al., 2009).
3. Intermediate in Biologically Active Compounds Synthesis
It serves as an important intermediate in synthesizing biologically active compounds like crizotinib. The synthesis involves using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material and confirming the structure through MS and 1HNMR spectrum (Kong et al., 2016).
4. Synthesis of Polyhydroxylated Piperidines
The compound is used in the synthesis of polyhydroxylated piperidines, serving as a common intermediate. Key steps in this synthesis include diastereoselective nucleophilic addition and intramolecular cyclization (Ramalingam et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl (3R)-3-[[2-(dimethylamino)acetyl]amino]piperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O3/c1-14(2,3)20-13(19)17-8-6-7-11(9-17)15-12(18)10-16(4)5/h11H,6-10H2,1-5H3,(H,15,18)/t11-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYNWULUYQZNKB-LLVKDONJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)CN(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)NC(=O)CN(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901116514 | |
Record name | 1-Piperidinecarboxylic acid, 3-[[2-(dimethylamino)acetyl]amino]-, 1,1-dimethylethyl ester, (3R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901116514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1286207-23-5 | |
Record name | 1-Piperidinecarboxylic acid, 3-[[2-(dimethylamino)acetyl]amino]-, 1,1-dimethylethyl ester, (3R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1286207-23-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidinecarboxylic acid, 3-[[2-(dimethylamino)acetyl]amino]-, 1,1-dimethylethyl ester, (3R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901116514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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